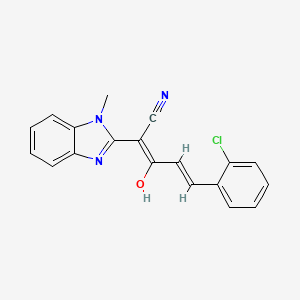
(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a benzimidazole moiety, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. For instance, studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Caspase activation | |
| HeLa | 15.0 | Cell cycle arrest | |
| A549 | 10.0 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory activity of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. Research indicates that it reduces levels of TNF-alpha and IL-6 in activated macrophages.
Case Study: Neuroinflammation
In a study investigating neuroinflammation models, the compound was shown to significantly reduce microglial activation and nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary investigations have also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells.
- Cytokine Modulation : Reduces inflammatory cytokines.
- DNA Interaction : Potentially interferes with DNA replication in microbial cells.
属性
IUPAC Name |
(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-23-17-9-5-4-8-16(17)22-19(23)14(12-21)18(24)11-10-13-6-2-3-7-15(13)20/h2-11,24H,1H3/b11-10+,18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZGPHGHKEXFY-MUUZYNTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C=CC3=CC=CC=C3Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C=C/C3=CC=CC=C3Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














